molecular formula C21H19FN2O3S2 B2861260 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1021034-99-0

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2861260
CAS No.: 1021034-99-0
M. Wt: 430.51
InChI Key: SREQNWCGTBKYOQ-UHFFFAOYSA-N
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Description

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a synthetic small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. Its primary research value lies in the investigation of oncogenic signaling pathways, as the constitutive activation of EGFR and HER2 is a well-documented driver in numerous cancers, including non-small cell lung cancer and breast cancer. The compound functions by competitively binding to the ATP-binding site of these receptor tyrosine kinases, thereby suppressing their autophosphorylation and subsequent downstream signaling through key pathways such as MAPK/ERK and PI3K/Akt, which are critical for cellular proliferation, survival, and metastasis. Recent studies have explored its efficacy in inducing apoptosis and cell cycle arrest in vitro, positioning it as a valuable chemical probe for studying resistance mechanisms to first-generation EGFR inhibitors and for developing novel combination therapies. Its structure, featuring a 4-fluorophenyl and a 2-methoxybenzyl group, contributes to its selectivity and binding affinity, making it a compound of significant interest in preclinical oncology research and targeted therapy development. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S2/c1-27-19-5-3-2-4-15(19)11-23-20(26)10-17-12-28-21(24-17)29-13-18(25)14-6-8-16(22)9-7-14/h2-9,12H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQNWCGTBKYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity (Highlight) Reference
Target Compound Thiazole-acetamide 4-Fluorophenyl, 2-methoxybenzyl Not reported (predicted enzyme inhibition) -
N-(4-Chlorophenyl)-quinazolinone (7) Quinazolinone 4-Chlorophenyl Antitumor (MGI%: 47%)
N-(4-Fluorophenyl)-acetamide (12) Quinazolinone 4-Fluorophenyl hCA I inhibition (Kᵢ: 548.6 nM)
2-(3,4-Dimethylphenoxy)-acetamide (107e) Thiazole-acetamide 3,4-Dimethylphenoxy Antibacterial (MIC: 12.5 μg/mL)
N-(4-Phenoxyphenyl)-triazinoindole (24) Triazinoindole 4-Phenoxyphenyl Hit identification (purity: 95%)

Key Research Findings and Insights

  • Substituent Optimization : The 2-methoxybenzyl group in the target compound may enhance selectivity for hydrophobic binding pockets, as seen in ’s 4-methylthiazol derivatives .
  • Synthetic Flexibility: The target’s synthesis could adopt methods from (thiazolidinone formation) or (amide coupling), depending on yield requirements .
  • Contradictions : While 4-fluorophenyl groups are less potent in , their combination with a thiazole core (as in the target) might unlock unique bioactivity .

Q & A

Q. What are the recommended synthetic pathways for 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring and subsequent functionalization. Key steps include:

  • Thioether linkage formation : Reacting 4-fluorophenyl-2-oxoethyl bromide with a thiol-containing intermediate (e.g., 2-mercaptothiazole) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to attach the 2-methoxybenzyl amine moiety to the thiazole-acetic acid intermediate .
    Optimization strategies :
  • Solvent selection (DMF or dichloromethane) and temperature control (0–25°C) to minimize side reactions.
  • Catalytic use of triethylamine to enhance nucleophilicity during coupling steps .
  • Monitoring reaction progress via TLC and HPLC to adjust stoichiometry in real time .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the thiazole ring, acetamide carbonyl (δ ~167–170 ppm), and aromatic substituents (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₁H₂₀FN₃O₃S₂, MW ~445.5 g/mol) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What are the documented biological activities of structurally related thiazole-acetamide derivatives?

Similar compounds exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis .
  • Anticancer potential : Inhibition of kinases (e.g., EGFR) through competitive binding at the ATP pocket .
  • Neuroprotective effects : Modulation of GABA receptors in preclinical models .
    Note : Contradictions exist in potency across studies due to substituent variations (e.g., fluorophenyl vs. chlorophenyl groups) .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved target selectivity?

  • Molecular docking : Use tools like AutoDock Vina to model interactions with biological targets (e.g., EGFR or bacterial dihydrofolate reductase). Focus on optimizing hydrogen bonding with key residues (e.g., Lys721 in EGFR) and hydrophobic packing with the 4-fluorophenyl group .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with IC₅₀ data to predict activity trends .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response profiling : Conduct parallel assays under standardized conditions (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to eliminate variability in protocols .
  • Metabolite identification : Use LC-MS/MS to assess stability in biological matrices (e.g., plasma, liver microsomes) and rule out false negatives from rapid degradation .

Q. How does the 2-methoxybenzyl group influence pharmacokinetic properties?

  • Lipophilicity : The methoxy group increases logP compared to unsubstituted benzyl analogs, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : The electron-donating methoxy group reduces CYP450-mediated oxidation, as shown in hepatic microsome studies .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Regioselectivity : Competing thioether formation at alternative sites during thiazole functionalization. Mitigate via low-temperature reactions (<10°C) and excess thiol reagent .
  • Purification : Column chromatography struggles with polar byproducts. Switch to preparative HPLC or crystallization (e.g., using ethanol/water mixtures) .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : Assume acute toxicity (LD₅₀ unknown) based on structurally related thiazoles. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental release of fluorinated compounds .

Tables for Key Data

Q. Table 1: Comparative Biological Activities of Analogous Compounds

SubstituentTargetIC₅₀ (μM)Reference
4-FluorophenylEGFR kinase0.45
4-ChlorophenylGram-positive bacteria12.3
3,5-DimethoxybenzylGABA receptor8.7

Q. Table 2: Optimized Reaction Conditions for Key Steps

StepSolventCatalystYield (%)
Thioether formationDMFK₂CO₃78
Acetamide couplingDCMEDCI/HOBt85

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